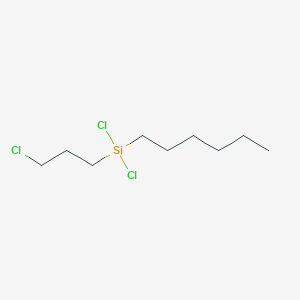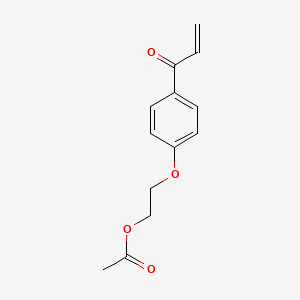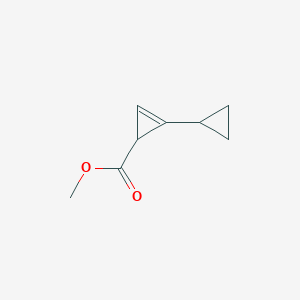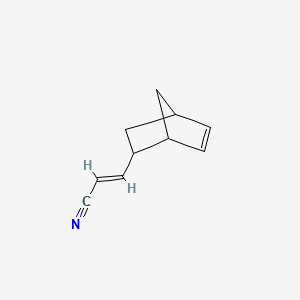
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo(221)hept-5-en-2-yl)acrylonitrile is an organic compound characterized by its bicyclic structure, which includes a norbornene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile typically involves the reaction of norbornene derivatives with acrylonitrile under specific conditions. One common method includes the Diels-Alder reaction, where norbornene acts as a diene and acrylonitrile as a dienophile. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bicyclic structure may also influence the compound’s reactivity and stability, contributing to its overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornene: Shares the bicyclic structure but lacks the acrylonitrile group.
Norbornadiene: Similar bicyclic structure with two double bonds.
Bicyclo(2.2.1)hept-2-ene: Another norbornene derivative with different substituents.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)acrylonitrile is unique due to the presence of both the bicyclic norbornene structure and the acrylonitrile group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
85391-86-2 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h1-4,8-10H,6-7H2/b2-1+ |
InChI-Schlüssel |
BDMQXDGYXHJZEC-OWOJBTEDSA-N |
Isomerische SMILES |
C1C2CC(C1C=C2)/C=C/C#N |
Kanonische SMILES |
C1C2CC(C1C=C2)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





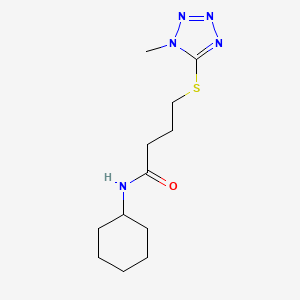
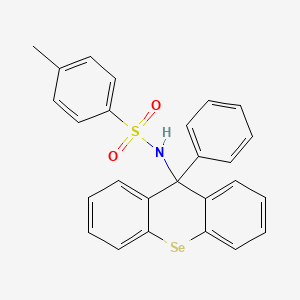
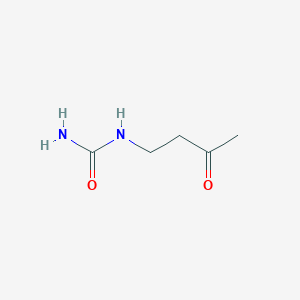
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
